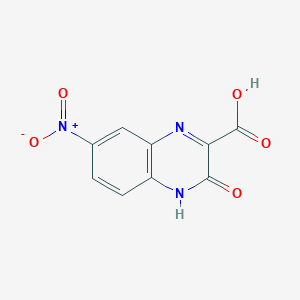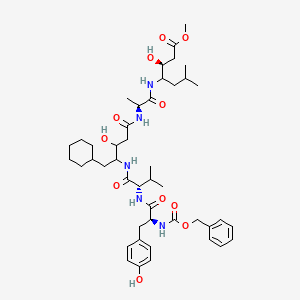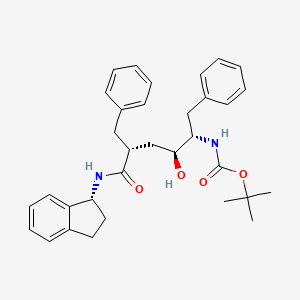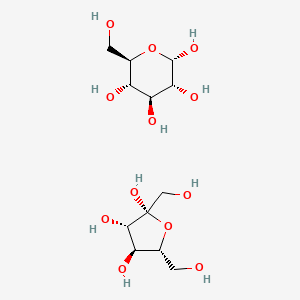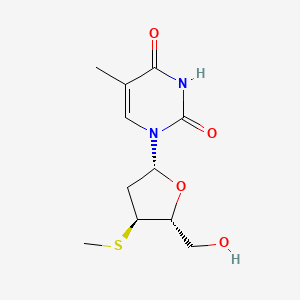
Thymidine, 3'-S-methyl-3'-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-S-methyl-3’-thio-, is a modified nucleoside analog of thymidine, where the 3’-hydroxyl group is replaced by a sulfur atom and further methylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-S-methyl-3’-thio-, typically involves the substitution of the 3’-hydroxyl group of thymidine with a sulfur atom, followed by methylation. One common method involves the use of phosphoramidite chemistry, which is widely employed for the synthesis of oligonucleotides . The reaction conditions often include the use of coupling agents such as 1H-tetrazole or its derivatives to facilitate the formation of the phosphoramidite intermediate .
Industrial Production Methods
Industrial production of Thymidine, 3’-S-methyl-3’-thio-, may involve scalable synthesis techniques similar to those used in laboratory settings but optimized for higher yields and purity. This includes the use of automated synthesizers and purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-S-methyl-3’-thio-, can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: The major products include sulfoxides and sulfones.
Applications De Recherche Scientifique
Thymidine, 3’-S-methyl-3’-thio-, has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Thymidine, 3’-S-methyl-3’-thio-, involves its incorporation into DNA in place of natural thymidine. This incorporation can disrupt normal DNA replication and repair processes, making it a useful tool for studying these mechanisms. The sulfur atom substitution enhances the rate of template copying by increasing the nucleophilicity of the molecule, which facilitates its incorporation into nucleic acid templates .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another modified nucleoside with an amino group at the 3’ position instead of a hydroxyl group.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used for tracking DNA synthesis in cells.
Uniqueness
Thymidine, 3’-S-methyl-3’-thio-, is unique due to the presence of a sulfur atom at the 3’ position, which significantly alters its chemical properties and reactivity compared to other thymidine analogs. This modification enhances its utility in biochemical research, particularly in the study of nucleic acid interactions and mechanisms .
Propriétés
Numéro CAS |
127908-94-5 |
|---|---|
Formule moléculaire |
C11H16N2O4S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methylsulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4S/c1-6-4-13(11(16)12-10(6)15)9-3-8(18-2)7(5-14)17-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9-/m1/s1 |
Clé InChI |
YIGBHTQIPVBKNR-HRDYMLBCSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SC |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)
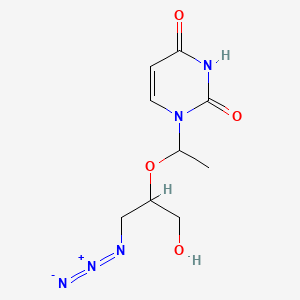

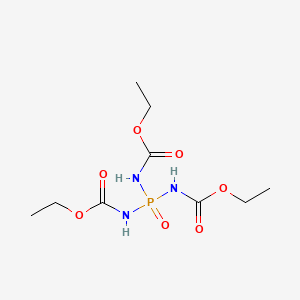
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
